molecular formula C23H34O4 B14803087 [(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B14803087
M. Wt: 374.5 g/mol
InChI Key: QXKRUGDXPWHXHL-WHBIBCDKSA-N
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Description

[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a steroidal structure It is characterized by its fused four-ring system, which is typical of many biologically active steroids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the acetylation of the hydroxyl group at the 17th position of the steroid nucleus. This can be achieved using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various biological pathways, leading to effects on gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its acetyl group at the 17th position, for example, can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17?,18?,19?,20?,21?,22-,23-/m0/s1

InChI Key

QXKRUGDXPWHXHL-WHBIBCDKSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C

Origin of Product

United States

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